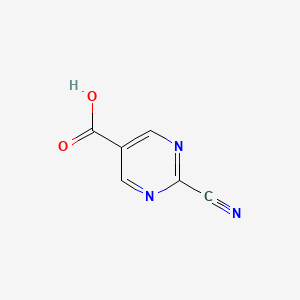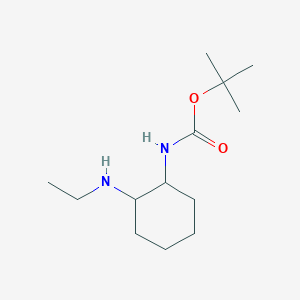
tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate
Descripción general
Descripción
“tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O2 . It has an average mass of 276.374 Da and a monoisotopic mass of 276.183777 Da . It’s also known by other names such as “(3S)-3-(4-Aminophényl)-1-pipéridinecarboxylate de 2-méthyl-2-propanyle” in French .
Molecular Structure Analysis
The molecular structure of “tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 412.7±45.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Research as PARP Inhibitor Impurity
This compound is identified as an impurity in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . It’s effective in treating tumors with BRCA-1 and -2 mutations. The presence of this compound in the pharmaceutical synthesis process necessitates rigorous quality control and analytical methods to ensure the purity and efficacy of the final therapeutic product.
Organic Synthesis Intermediate
It serves as an intermediate in organic synthesis, particularly in the development of new medicinal compounds . Its role as an intermediate allows for the introduction of the piperidine scaffold into more complex molecules, which is a common structural motif in many pharmaceuticals.
Chemical Sensing Applications
While not directly mentioned for tert-Butyl 3-((4-aminophenyl)thio)-piperidine-1-carboxylate, boronic acids, which share a similar 4-aminophenyl group, are used in chemical sensing applications . This suggests potential for this compound in the development of novel sensors, possibly for detecting biologically relevant molecules.
Electrophoretic Applications
The compound’s structural similarity to boronic acids, which are used in electrophoresis of glycated molecules, indicates potential use in separation technologies . This could be particularly useful in the analysis of complex biological samples.
Material Science
The aminophenyl group within the compound’s structure suggests potential utility in the creation of covalent organic frameworks (COFs), which are used in optoelectronic devices . These materials have applications ranging from sensors to light-emitting diodes.
Biological Labelling and Protein Modification
Similar to boronic acids, the aminophenyl moiety could be used for biological labelling and protein modification . This application is crucial in biochemistry for tracking and analyzing proteins in various research settings.
Development of Therapeutics
The compound’s role as an intermediate in the synthesis of Niraparib suggests its potential in the development of other therapeutics . Researchers could explore its incorporation into new drugs that target specific biological pathways.
Mecanismo De Acción
Mode of Action
The mode of action of “tert-Butyl 3-((4-aminophenyl)thio)-piperidine-1-carboxylate” is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their conformation, or modulating their activity. The specific changes resulting from these interactions are subject to ongoing research .
Biochemical Pathways
Given the presence of the aminophenyl group in its structure, it might be involved in pathways related to aromatic compounds . .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Result of Action
As research progresses, we may gain a better understanding of how this compound affects cellular processes and molecular interactions .
Propiedades
IUPAC Name |
tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)


![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)
